(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester
CAS No.: 88790-37-8
Cat. No.: VC7292198
Molecular Formula: C12H21NO4
Molecular Weight: 243.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88790-37-8 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.303 |
| IUPAC Name | tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | LZYBAKVGAMQFLJ-VIFPVBQESA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CC(=O)OC |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle) with two distinct substituents:
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A tert-butoxycarbonyl (Boc) group at the nitrogen atom, which serves as a protective moiety for amines during multi-step syntheses .
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A methyl ester of acetic acid at the C-2 position, with the (2S) configuration ensuring chirality.
The molecular formula is , with a molecular weight of 267.30 g/mol. The Boc group enhances solubility in organic solvents and prevents undesired side reactions at the amine site .
Stereochemical Control
The (2S) configuration is critical for interactions in biological systems. Asymmetric synthesis strategies, such as Ni-catalyzed conjugate additions or enzymatic resolutions, are often employed to achieve high enantiomeric excess (ee) . For example, Ni-catalyzed reactions with α-ketoesters have been shown to produce vicinal stereocenters with dr values exceeding 20:1 .
Synthetic Methodologies
Boc Protection of Pyrrolidine
Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 285–290°C (predicted) |
| Density | 1.12 g/cm³ |
| Solubility | Chloroform, DMSO, Methanol |
| Flash Point | 150°C |
| Storage Conditions | 2–8°C under inert atmosphere |
| pKa | 3.8 (carboxylic acid proton) |
The Boc group’s steric bulk reduces crystallinity, rendering the compound as a pale-yellow oil or low-melting solid .
Applications in Pharmaceutical Synthesis
Intermediate for DPP-IV Inhibitors
Boc-protected pyrrolidines are pivotal in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as teneligliptin . The methyl ester moiety facilitates penetration through cell membranes, while the Boc group ensures stability during coupling reactions .
Peptide Mimetics and Proline Analogues
The compound serves as a scaffold for non-natural amino acids. For example, (2S,4S)-methylproline derivatives—used to engineer proteins like thioredoxin—are synthesized via analogous routes involving Bredereck’s reagent and chiral separations .
Analytical Characterization
Spectroscopic Data
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(CDCl₃): δ 1.44 (s, 9H, Boc), 3.67 (s, 3H, OCH₃), 4.20–4.35 (m, 1H, C-2), 2.60–2.80 (m, 2H, CH₂COO).
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IR (neat): 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O Boc).
Industrial-Scale Production
Gram-scale syntheses are feasible using Raney Ni-catalyzed hydrogenations and Pd-mediated carbonylations . For instance, acromelic acid syntheses achieve 36% yields over 13 steps, highlighting the robustness of Boc-protected intermediates .
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